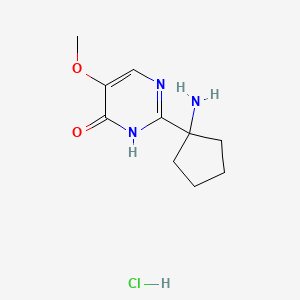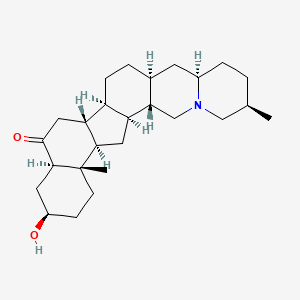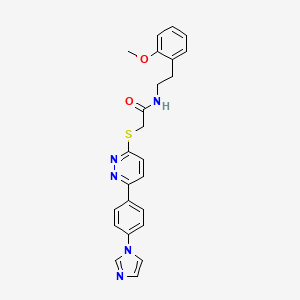![molecular formula C24H21N5O B2382220 1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2097861-91-9](/img/structure/B2382220.png)
1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea, also known as DPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPMP is a urea derivative that has been synthesized through a multi-step reaction process.
科学的研究の応用
Applications in Drug Design
Ureas, due to their unique hydrogen bonding capabilities, play a crucial role in drug-target interactions, making them an essential functional group in the design of small molecules with a broad range of bioactivities. Studies have highlighted the incorporation of various urea derivatives in drug design for the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. These compounds have been successfully applied as modulators of biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes such as HDAC, PRMT, or DOT1L, showcasing the versatility and significance of the urea motif in medicinal chemistry (Jagtap et al., 2017).
Environmental and Material Science Research
In material science, the exploration of hexaazatriphenylene (HAT) derivatives, including pyrazines, has revealed their utility in a wide array of applications, from n-type semiconductors to sensors, and from nonlinear optical chromophores to liquid crystals. The unique electron-deficient, rigid, planar, aromatic discotic system of these compounds, which includes the basic scaffold of 1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea, underpins their excellent π–π stacking ability and broad applicability in organic materials and nanoscience. This review has critically evaluated the research on HAT from synthetic, theoretical, and application perspectives, providing a comprehensive insight into the relevance of these compounds as basic scaffolds in the field (Segura et al., 2015).
Biosensors and Analytical Applications
The development of urea-based biosensors represents another significant application area, particularly for detecting and quantifying urea concentration. Urea biosensors utilize enzyme urease as a bioreceptor element, and their design has incorporated various materials for enzyme immobilization, including nanoparticles and conducting polymers. These biosensors are crucial for diagnosing and monitoring diseases related to abnormal urea levels in the body, such as renal failure and urinary tract infections, and have applications in industries such as fisheries, dairy, and agriculture (Botewad et al., 2021).
Agriculture and Environmental Monitoring
Ureaform, a condensation product of urea and formaldehyde, has been studied as a slow-release fertilizer, highlighting the agricultural application of urea derivatives. The controlled release of nitrogen from ureaform, governed by microbial activity, offers benefits in fertility management and reduction of environmental pollution. This application underscores the importance of urea derivatives in sustainable agriculture and environmental protection (Alexander & Helm, 1990).
特性
IUPAC Name |
1-benzhydryl-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O/c30-24(28-17-21-23(27-16-15-26-21)20-11-13-25-14-12-20)29-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16,22H,17H2,(H2,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNFHOWGAMDBFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-(4-chlorophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2382140.png)




![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B2382150.png)

![N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2382153.png)


![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382158.png)
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2382160.png)